3-(Piperidin-4-yl)propanamide hydrochloride
Overview
Description
“3-(Piperidin-4-yl)propanamide hydrochloride” is a synthetic compound made up of a piperidine ring attached to a propanamide functional group. It has a molecular weight of 156.23 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(4-piperidinyl)propanamide . Its InChI code is 1S/C8H16N2O/c9-8(11)2-1-7-3-5-10-6-4-7/h7,10H,1-6H2,(H2,9,11) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Pharmacokinetics and Metabolism
Research into the pharmacokinetics and metabolism of piperidine-based compounds, such as alfentanil, reveals that these substances undergo complex metabolic pathways involving N-dealkylation at the piperidine nitrogen, aromatic hydroxylation, and glucuronidation, highlighting their intricate interactions within biological systems (Meuldermans et al., 1988).
Antimalarial Activity
The antimalarial piperaquine, a piperazine derivative, undergoes metabolism producing several identifiable metabolites in human urine. These metabolites, including N-oxidation and hydroxylation products, indicate the compound's bioactivation and detoxification pathways, which are crucial for understanding its therapeutic efficacy and safety profile (Tarning et al., 2006).
Neuropharmacological Effects
Compounds related to "3-(Piperidin-4-yl)propanamide hydrochloride" have been studied for their neuropharmacological effects, such as the modulation of serotonin (5-HT) receptors. For example, research on a novel, selective, silent 5-HT(1A) antagonist demonstrates how piperidine derivatives can be engineered to target specific neurotransmitter systems, offering potential for treating anxiety and mood disorders (Rabiner et al., 2002).
Anticancer Activity
The study of camptothecin derivatives, such as CPT-11 (Irinotecan), showcases the application of piperidine analogs in oncology. These compounds inhibit DNA topoisomerase I, demonstrating significant antitumor activity against non-small-cell lung cancer. The pharmacokinetics, dose-limiting toxicities, and therapeutic responses observed in clinical trials underscore the potential of piperidine derivatives in cancer therapy (Negoro et al., 1991).
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “3-(Piperidin-4-yl)propanamide hydrochloride” and similar compounds could have potential applications in medicinal chemistry.
properties
IUPAC Name |
3-piperidin-4-ylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c9-8(11)2-1-7-3-5-10-6-4-7;/h7,10H,1-6H2,(H2,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDBLNIEHRZWQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670732 | |
Record name | 3-(Piperidin-4-yl)propanamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185126-95-7 | |
Record name | 3-(Piperidin-4-yl)propanamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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